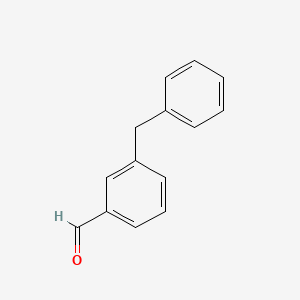

3-Benzylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOKWSUUUYFPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518229 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52315-08-9 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Benzylbenzaldehyde and Its Derivatives

Catalytic C(sp³)-H Activation Strategies

The direct functionalization of otherwise inert C(sp³)-H bonds represents a powerful and atom-economical approach in modern organic synthesis. For the synthesis of benzylbenzaldehyde derivatives, this often involves the targeted arylation of a methyl group on a benzaldehyde (B42025) substrate.

Palladium-Catalyzed Ortho-Arylation of Methyl-Substituted Benzaldehydes

Palladium catalysis is a cornerstone of C-H activation chemistry. The ortho-arylation of methyl-substituted benzaldehydes, such as 2-methylbenzaldehyde (B42018), to form 2-benzylbenzaldehyde (B2445370) derivatives is a notable application. acs.org These reactions typically proceed via the formation of a palladacycle intermediate, which enhances the selectivity for the target C-H bond. However, a significant challenge is achieving selectivity between the benzylic C(sp³)–H bonds of the methyl group and the aromatic C(sp²)–H bonds of the aldehyde's ring. sci-hub.ru

The choice of directing group and reaction conditions is critical to steer the reaction towards the desired C(sp³)–H arylation. For instance, using acetohydrazone as a transient directing group has been shown to preferentially activate the benzylic C(sp³)–H bonds over the ortho-C(sp²)–H bonds. sci-hub.ru This strategy has successfully been used to synthesize a variety of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and various iodoarenes. acs.org

Table 1: Palladium-Catalyzed C(sp³)–H Arylation of 2-Methylbenzaldehyde

| Aryl Iodide | Directing Group | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene | Acetohydrazone | Pd(OAc)₂ / Ag₂CO₃ | 85 | acs.org |

| 4-Iodoanisole | Acetohydrazone | Pd(OAc)₂ / Ag₂CO₃ | 92 | acs.org |

| 4-Iodotoluene | Acetohydrazone | Pd(OAc)₂ / Ag₂CO₃ | 88 | acs.org |

| 1-Iodo-4-(trifluoromethyl)benzene | Acetohydrazone | Pd(OAc)₂ / Ag₂CO₃ | 72 | acs.org |

Development and Application of Transient Directing Groups

A significant advancement in C-H activation is the use of transient directing groups (TDGs). snnu.edu.cn Unlike traditional methods that require the covalent installation and subsequent removal of a directing group in separate steps, TDGs form a reversible bond with the substrate in situ. rsc.org This strategy enhances step- and atom-economy by avoiding additional synthetic operations. researchgate.netresearchgate.net The formation of the TDG-substrate complex, often an imine, creates a chelating environment that directs a metal catalyst to a specific C-H bond, facilitating its cleavage and functionalization. sioc-journal.cnnih.gov This approach has been successfully applied to the ortho-functionalization of benzaldehydes, a class of compounds where the aldehyde group itself is a weak coordinator. princeton.edunih.gov

Amino acids and their derivatives, such as glycinamide (B1583983) hydrochloride, have emerged as effective and inexpensive transient directing groups. nih.govulb.ac.be It is proposed that the amino group of the glycinamide reversibly condenses with the aldehyde to form an imine. nih.gov The resulting structure, featuring both the imine nitrogen and the amide moiety, can act as an N,N-bidentate ligand, coordinating with a palladium(II) catalyst. rsc.org This coordination facilitates the formation of a stable palladacycle intermediate, which directs the activation of a nearby C-H bond. While extensively used for C(sp²)–H functionalization, the principles extend to C(sp³)–H activation, where the geometry of the resulting metallacycle dictates the site of reaction. rsc.orgnih.gov

Hydrazone-based systems are particularly effective TDGs for the C(sp³)–H arylation of 2-methylbenzaldehydes. Acetohydrazone, formed in situ from acetohydrazine and a benzaldehyde, has proven to be a remarkable directing group for this transformation. acs.org It effectively directs palladium catalysts to achieve good to excellent yields of the corresponding 2-benzylbenzaldehyde products. acs.org

Similarly, semicarbazide (B1199961) has been identified as another inexpensive and active multidentate ligand for the Pd-catalyzed C(sp³)–H arylation of 2-methylbenzaldehydes. researchgate.netresearchgate.net The in situ formation of a semicarbazone with the aldehyde substrate creates a robust directing framework that promotes the desired C-H activation event, showcasing the versatility of hydrazone-type functionalities in TDG design. researchgate.net

The design of the directing group is paramount in controlling the regioselectivity and efficiency of C-H activation reactions. snnu.edu.cnrsc.org The structure of the TDG, including its size, rigidity, and the nature of its coordinating atoms, determines the geometry and stability of the metallacyclic transition state, which in turn dictates which C-H bond is activated. nih.govacs.org

For instance, in the functionalization of 2-alkyl-benzaldehydes, the choice between an amino acid-based TDG and a hydrazone-based TDG can invert the selectivity. While some systems may favor C(sp²)–H activation on the aromatic ring, others like acetohydrazone preferentially direct the catalyst to the benzylic C(sp³)–H bonds of the alkyl group. sci-hub.ru The electronic properties of the TDG can also modulate the reactivity of the metal center, enhancing catalytic efficiency. rsc.org Furthermore, subtle changes, such as the substitution pattern on an aniline-based TDG, can significantly impact reaction outcomes by altering both steric hindrance and the ligand's electronic character, thereby influencing the regioselectivity between competing C(sp²) and C(sp³) sites. sci-hub.runih.gov

Table 2: Comparison of Transient Directing Groups (TDGs) for C-H Arylation

| Directing Group Type | Typical Substrate | Primary Site of Activation | Key Feature | Reference |

|---|---|---|---|---|

| Amino Acids (e.g., Glycine) | 2-Alkylbenzaldehydes | Benzylic C(sp³)–H | Forms bidentate chelate via imine and carboxylate. | nih.gov |

| Acetohydrazone | 2-Methylbenzaldehydes | Benzylic C(sp³)–H | Remarkable directing effect for C(sp³)–H over C(sp²)–H. | acs.org |

| Semicarbazide | 2-Methylbenzaldehydes | Benzylic C(sp³)–H | Inexpensive, multidentate ligand system. | researchgate.net |

| 2-(Methylsulfinyl)aniline | Benzaldehydes | Aromatic C(sp²)–H | Electron-withdrawing sulfinyl group promotes C(sp²)–H arylation. | sci-hub.runih.gov |

Acetohydrazone and Semicarbazide Directing Systems[3],[4],

Multi-Component Reaction Approaches to Benzylbenzaldehyde Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comwikipedia.org This approach aligns with the principles of green chemistry by minimizing steps and waste. tcichemicals.comfrontiersin.org

While direct MCRs for synthesizing 3-benzylbenzaldehyde are not extensively documented, the principles of MCRs can be applied to construct similarly complex benzaldehyde scaffolds. For example, MCRs are widely used to synthesize highly substituted heterocycles and aromatic compounds. organic-chemistry.orgbeilstein-journals.org A hypothetical MCR approach to a benzylbenzaldehyde scaffold could involve the convergence of a formyl-substituted aryl component, an amine, and a third reactant that delivers the benzyl (B1604629) moiety. For instance, Ugi-type or Mannich-type MCRs, which traditionally involve an aldehyde, an amine, and other components, could be adapted. beilstein-journals.org A three-component reaction of a formylbenzoic acid, an amine, and a ketone has been shown to produce 3-substituted isoindolinones, which are structurally related to benzylbenzaldehydes. beilstein-journals.org The development of a tailored MCR remains a promising, albeit challenging, avenue for the one-pot synthesis of the this compound framework.

One-Pot Syntheses of Heterocyclic Systems Incorporating Benzylbenzaldehyde Substructures

One-pot reactions, which allow for the synthesis of complex molecules in a single reaction vessel without isolating intermediates, represent a highly efficient and atom-economical approach. A notable example is the one-pot Ugi-azide and Heck cyclization reaction for the synthesis of heterocyclic systems containing tetrazole and tetrahydroisoquinoline moieties. beilstein-journals.org This method maximizes pot, atom, and step economy (PASE) by integrating a multicomponent reaction with a subsequent cyclization. beilstein-journals.org

The process begins with a Ugi-azide four-component reaction of an aldehyde, an amine, an isocyanide, and trimethylsilyl (B98337) azide (B81097) to form a tetrazole intermediate. beilstein-journals.org This is followed by an intramolecular Heck reaction to construct the tetrahydroisoquinoline framework. beilstein-journals.org This strategy avoids the need for purification of intermediates, streamlining the synthesis of complex heterocyclic compounds. beilstein-journals.org

Another versatile approach involves tandem reactions, such as the dehydrative coupling of halogenated secondary amides with alkenes followed by a reductive cyclization, to produce substituted pyrrolidines and piperidines. rsc.org These methods highlight the power of one-pot sequences in rapidly building molecular complexity from simple starting materials. rsc.orgrsc.org

Strategic Integration of Benzylbenzaldehyde into Complex Molecular Frameworks

The incorporation of the this compound motif into larger, more complex molecular architectures is crucial for the development of new functional molecules. A key strategy involves the use of transient directing groups in palladium-catalyzed C(sp³)–H biarylation of 2-methylbenzaldehydes. researchgate.net This method utilizes a transient ligand, such as tert-leucine, to enable the in-situ formation of a directing group, which facilitates the selective activation of an otherwise inert C-H bond. researchgate.net

This approach allows for the synthesis of biaryl products bearing both aldehyde and iodine functionalities, which can be further transformed into polycyclic aromatic hydrocarbons and other valuable compounds. researchgate.net The ability to directly functionalize C-H bonds in complex molecules with high regioselectivity is a significant advancement in synthetic chemistry. researchgate.net

Furthermore, metal-organic frameworks (MOFs) have been employed as platforms for the synthesis of complex molecules. For instance, a porphyrin-based MOF has been shown to catalyze the aerobic oxidation of benzylamine (B48309) to N-benzylidene-1-phenylmethanamine, demonstrating the potential of these materials in facilitating complex transformations. mdpi.com

Cross-Coupling Strategies for Constructing the Benzylbenzaldehyde Core

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura and Related Coupling Reactions for Benzylbenzaldehyde Synthesis

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide. mdpi.comtcichemicals.comlibretexts.org This reaction is particularly valuable for the synthesis of biaryl compounds, the core structure of this compound. mdpi.comlibretexts.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile tool for organic synthesis. tcichemicals.com

For instance, a bis-benzaldehyde can be synthesized via the Suzuki-Miyaura coupling of 2-bromo-4-methoxybenzaldehyde (B1338418) with 5-formyl-2-methoxyphenylboronic acid. mdpi.com The efficiency of the reaction can be influenced by factors such as the catalyst, base, and stoichiometry of the reactants. mdpi.com Nickel catalysts have also emerged as a cost-effective alternative to palladium for certain Suzuki-Miyaura couplings. tcichemicals.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Yield | Reference |

| 2-bromo-4-methoxybenzaldehyde | 5-formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | - | mdpi.com |

| Phenylboronic acid | Haloarenes | Pd catalyst | Base | - | libretexts.org |

Chemo- and Regioselective Bond Formation in Benzylbenzaldehyde Architectures

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound. Chemo- and regioselective synthesis of multi-functionalized trifluoromethyl-containing benzene (B151609) derivatives has been achieved through an amine-catalyzed, metal-free process. rsc.org This reaction's outcome is controlled by the functional groups present in the starting materials, leading to either a Rauhut-Currier-triggered [3+3] cascade or a Michael-initiated [4+2] aromatization. rsc.org

The use of molecular sieves as heterogeneous catalysts has been shown to promote the regioselective oxidative three-component reaction between β-ketoesters, aromatic o-diamines, and acrolein to produce pyrido[1,2-a]benzimidazoles. academie-sciences.fr The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the o-phenylenediamine. academie-sciences.fr

Furthermore, a mesoporous silica-supported oxovanadium catalyst has been developed for the chemo- and regioselective cross-dehydrogenative coupling of 3-hydroxycarbazoles with arenols. nih.gov

Organocatalytic and Brønsted Acid-Catalyzed Transformations

Organocatalysis and Brønsted acid catalysis have emerged as powerful and environmentally friendly alternatives to metal-catalyzed reactions.

Cascade Reactions Leading to Annulated Benzylbenzaldehyde Derivatives

Organocatalytic cascade reactions, also known as domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation. oaepublish.commdpi.com These reactions are highly efficient and can generate complex molecular structures with high stereoselectivity. organic-chemistry.org

For example, an asymmetric catalytic cascade reaction of benzolactone-derived olefins and α,β-unsaturated ketones, catalyzed by a quinine-derived chiral squaramide, can produce spiro[benzolactone-tetrahydroquinoline] hybrids in high yields and with excellent diastereoselectivities and enantioselectivities. oaepublish.com Another example is the enantioselective synthesis of eight-membered lactones through an organocatalytic Michael/ketalization/fragmentation cascade. rsc.org

Brønsted acids, such as p-toluenesulfonic acid (PTSA), can catalyze the C3-selective alkylation of indoles with tertiary propargylic alcohols, providing an efficient and environmentally friendly route to 3-propargylated indoles. researchgate.netresearchgate.net Chiral phosphoric acids have also been used as catalysts in asymmetric transformations. pku.edu.cn These acid-catalyzed cascade reactions often proceed under mild conditions and generate water as the only byproduct. researchgate.net

| Reaction Type | Catalyst | Reactants | Product | Key Features | Reference |

| Asymmetric Cascade | Quinine-derived chiral squaramide | Benzolactone-derived olefins, α,β-unsaturated ketones | Spiro[benzolactone-tetrahydroquinoline] hybrids | High yield, excellent diastereo- and enantioselectivity | oaepublish.com |

| C3-Selective Alkylation | p-Toluenesulfonic acid (PTSA) | Indoles, tertiary propargylic alcohols | 3-Propargylated indoles | Environmentally friendly, water as byproduct | researchgate.netresearchgate.net |

| Aldol-Dehydration-Reduction-Amination | Chiral phosphoric acid | 2,6-Diketones, amine, Hantzsch ester | 3-Substituted cyclohexylamines | High yield, excellent enantioselectivity | organic-chemistry.org |

Green Chemistry Principles in Benzylbenzaldehyde Synthesis

The application of green chemistry principles to the synthesis of benzaldehyde and its derivatives, including this compound, is a pivotal area of research aimed at minimizing environmental impact and enhancing sustainability. rjpn.orgmarketresearchfuture.com Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com This approach encompasses several key principles, including the use of renewable feedstocks, improving atom economy, employing safer solvents, and utilizing catalysts to enhance reaction efficiency. yale.edusigmaaldrich.comacs.org

Traditional methods for synthesizing benzaldehyde derivatives have often involved hazardous reagents and solvents, leading to significant environmental concerns. rjpn.org For instance, the Étard reaction, a historical method for producing benzaldehyde, utilized highly toxic chromium compounds and solvents like carbon tetrachloride. uniroma1.itmdpi.com Modern industrial production often involves the liquid-phase chlorination of toluene (B28343) followed by hydrolysis, a process that still presents environmental challenges. uniroma1.itmdpi.com Consequently, there is a strong impetus to develop greener alternatives. marketresearchfuture.com

A core tenet of green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. sigmaaldrich.comacs.org Catalytic reactions are often superior to stoichiometric ones in this regard as they can be highly selective and generate minimal byproducts. yale.edunih.gov

Recent research has explored various green synthetic routes for benzaldehyde and its derivatives. These include:

Catalytic Oxidation of Toluene: Sustainable methods for the selective oxidation of toluene to benzaldehyde are being actively investigated. One approach uses a vanadium-based catalyst with hydrogen peroxide as a benign oxidant, avoiding organic solvents by using toluene itself as a co-solvent with water. mdpi.comresearchgate.net This system can achieve good yields at mild temperatures and is highly selective, producing no traces of benzyl alcohol or benzoic acid. uniroma1.itmdpi.comresearchgate.net

Aerobic Oxidation: The use of molecular oxygen from the air as the primary oxidant is a highly attractive green strategy. For example, the aerobic oxidative cleavage of meso-hydrobenzoin (B1201251) to benzaldehyde has been demonstrated using a heterogeneous earth-abundant metal oxide catalyst, with water as the only byproduct. acs.org

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. rjpn.orgacs.org Reactions conducted under solvent-free conditions or in environmentally benign solvents like water or ionic liquids are being explored. rjpn.orgbeilstein-journals.org For instance, the synthesis of bis(indolyl)methanes from benzaldehyde and indole (B1671886) has been achieved under solvent-free conditions. beilstein-journals.org

Use of Renewable Feedstocks: Whenever feasible, raw materials should be renewable rather than depleting. yale.edusigmaaldrich.com While many benzaldehyde syntheses still rely on petroleum-derived toluene, research into biomass-derived starting materials is an ongoing effort. acs.org

Energy Efficiency: Green chemistry also emphasizes minimizing the energy requirements of chemical processes by conducting reactions at ambient temperature and pressure whenever possible. yale.edusigmaaldrich.com Microwave-assisted synthesis is one technique that can reduce reaction times and energy consumption. rjpn.org

The table below summarizes some green chemistry approaches relevant to the synthesis of benzaldehyde derivatives.

| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Research Findings |

| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. acs.orgjocpr.com | Catalytic additions and isomerizations can significantly improve atom economy compared to stoichiometric reactions. nwnu.edu.cn |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. rjpn.orgacs.org | Water has been successfully used as a solvent in the synthesis of bis(indolyl)methanes from benzaldehyde. beilstein-journals.org |

| Catalysis | Using catalysts to increase reaction efficiency and selectivity, and reduce waste. yale.edu | Vanadium-based catalysts have shown high selectivity in the oxidation of toluene to benzaldehyde. mdpi.comresearchgate.net Gold nanoparticles have also been used for the one-pot synthesis of benzaldehyde and benzyl benzoate (B1203000) from benzyl alcohol. researchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biomass instead of finite fossil fuels. yale.edusigmaaldrich.com | Research is ongoing to develop pathways from biomass to aromatic aldehydes. acs.org |

| Design for Energy Efficiency | Minimizing energy consumption by using milder reaction conditions or alternative energy sources like microwaves. rjpn.orgyale.edu | Microwave irradiation has been employed to accelerate the synthesis of bis(indolyl)methanes. beilstein-journals.org |

| Less Hazardous Chemical Syntheses | Designing synthetic routes that use and generate substances with minimal toxicity. sigmaaldrich.comskpharmteco.com | The use of H₂O₂ as an oxidant is preferred over toxic heavy metal oxidants. mdpi.com |

The continuous development and application of these green chemistry principles are crucial for the sustainable production of this compound and other valuable chemical compounds. rjpn.orgmarketresearchfuture.com

Mechanistic Elucidations of Reactions Involving 3 Benzylbenzaldehyde

Investigation of Reaction Pathways and Intermediate Species

Understanding the pathways and transient intermediates in reactions of 3-benzylbenzaldehyde is fundamental to controlling reaction outcomes.

Palladium-catalyzed C-H functionalization is a powerful tool in organic synthesis. In the context of substrates like this compound, the reaction often proceeds through the formation of a palladacycle intermediate. This process typically involves a concerted metalation-deprotonation (CMD) mechanism. beilstein-journals.org The CMD step is often the rate-determining and regioselectivity-controlling step in the catalytic cycle. beilstein-journals.org The formation of the palladacycle intermediate is a crucial step that dictates the regioselectivity of the C-H activation. beilstein-journals.org The stability of the resulting organopalladium intermediate can be a key factor in determining the preferred reaction site. scienceopen.com For instance, in palladium-catalyzed reactions, a directing group on the substrate coordinates to the palladium catalyst, bringing it in proximity to a specific C-H bond. This is followed by the cleavage of the C-H bond and the formation of a cyclic palladium complex, known as a palladacycle. beilstein-journals.org The resulting arylpalladium complex can then participate in various coupling reactions. scienceopen.com

The use of transient directing groups has emerged as a sophisticated strategy in C-H functionalization. acs.orgrsc.org For aldehydes, an amine can be used to in situ form an imine, which then acts as the directing group. researchgate.net This transient directing group facilitates the formation of a palladacycle intermediate, guiding the regioselectivity of the C-H activation. For example, the arylation of o-methylbenzaldehydes to form o-benzylbenzaldehydes has been achieved using this strategy. ccspublishing.org.cn Mechanistic studies, including X-ray photoelectron spectroscopy (XPS) analysis of the catalyst, suggest that such reactions can proceed through a catalytic cycle starting with Pd(0). ccspublishing.org.cn The stability and reactivity of these palladacycle intermediates are influenced by various factors, including the nature of the directing group and the ligands on the palladium center. The isolation and characterization of these intermediates, though challenging, provide invaluable information about the reaction mechanism. chemrxiv.org

Table 1: Key Intermediates in C-H Functionalization of Benzaldehydes

| Intermediate Type | Description | Role in Reaction | Key References |

|---|---|---|---|

| Palladacycle | A cyclic organopalladium complex formed via C-H activation. | Controls regioselectivity and is a key intermediate in the catalytic cycle. | beilstein-journals.orgscienceopen.com |

| Imine Intermediate | Formed from the reaction of an aldehyde with a transient directing group (amine). | Acts as the directing group to facilitate palladacycle formation. | researchgate.net |

| Pd(IV) Intermediate | A high-valent palladium species formed after oxidative addition. | Precedes reductive elimination to form the final product. | acs.org |

Nucleophilic addition is a characteristic reaction of aldehydes like this compound. libretexts.orgmasterorganicchemistry.com The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com The reaction proceeds through a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The reactivity of aldehydes in nucleophilic addition is generally higher than that of ketones due to both steric and electronic factors. libretexts.org

A classic example of a nucleophilic addition reaction involving aromatic aldehydes is the benzoin (B196080) condensation. wikipedia.orgtestbook.com This reaction involves the coupling of two aldehydes to form an α-hydroxy ketone, known as a benzoin. wikipedia.orgorganic-chemistry.org The reaction is traditionally catalyzed by a nucleophile such as cyanide. wikipedia.orgtestbook.com The mechanism, first proposed by A. J. Lapworth, involves the nucleophilic attack of the cyanide ion on the aldehyde to form a cyanohydrin intermediate. wikipedia.orgbyjus.com This is followed by a proton transfer and rearrangement, which results in a polarity reversal (umpolung) of the carbonyl carbon, making it nucleophilic. wikipedia.orgorganic-chemistry.org This nucleophilic intermediate then attacks a second molecule of the aldehyde. Subsequent elimination of the cyanide catalyst yields the benzoin product. wikipedia.orgbyjus.com The rate-limiting step is often the attack of the carbanion intermediate on the second aldehyde molecule. pw.live

Table 2: Steps in the Cyanide-Catalyzed Benzoin Condensation

| Step | Description | Key Intermediate | Key References |

|---|---|---|---|

| 1 | Nucleophilic attack of cyanide on the aldehyde. | Cyanohydrin | wikipedia.orgbyjus.com |

| 2 | Proton transfer and rearrangement. | Nucleophilic carbanion | wikipedia.orgorganic-chemistry.org |

| 3 | Attack of the carbanion on a second aldehyde molecule. | Alkoxide adduct | pw.live |

| 4 | Proton transfer and elimination of the cyanide catalyst. | Benzoin | wikipedia.orgbyjus.com |

Analysis of Palladacycle Intermediates in C-H Functionalization[7],

Transition State Analysis and Energy Profiles

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for a chemical reaction. citycollegekolkata.org Analyzing the structure and energy of the transition state is crucial for understanding reaction rates and selectivity. numberanalytics.com Computational methods, such as density functional theory (DFT), are powerful tools for locating transition states and mapping out the potential energy surface of a reaction. researchgate.netschrodinger.com

For palladium-catalyzed C-H activation, the transition state of the CMD step is of particular interest as this step is often rate-limiting. beilstein-journals.org The geometry of this transition state, which involves the simultaneous breaking of a C-H bond and formation of a Pd-C bond, determines the activation energy and thus the reaction rate. beilstein-journals.org The catalyst and directing groups play a significant role in stabilizing the transition state, thereby lowering the activation energy. citycollegekolkata.orglibretexts.org For instance, in the oxidation of primary alkylamines, DFT calculations have shown that an intramolecular hydrogen bond can be crucial for stabilizing the palladacyclic intermediate and the preceding transition state. nih.gov

Stereochemical Aspects and Chiral Induction in Benzylbenzaldehyde Transformations

When a reaction creates a new chiral center, understanding the stereochemical outcome is essential. If a reaction at a chiral carbon proceeds through a single, ordered step, the stereochemistry is often either retained or inverted. lumenlearning.com However, if the reaction involves achiral intermediates, a racemic mixture of products may be formed. lumenlearning.com

In the context of this compound, which is achiral, reactions that generate a new stereocenter will typically produce a racemic mixture unless a chiral influence is present. lumenlearning.com This chiral influence can come from a chiral catalyst, reagent, or auxiliary. Asymmetric catalysis is a powerful strategy for achieving enantioselective transformations. oatext.com For example, in palladium-catalyzed C-H functionalization, the use of chiral ligands can induce enantioselectivity. snnu.edu.cn The chiral ligand can lead to the formation of a chiral palladacycle intermediate, which then dictates the stereochemistry of the product. chemrxiv.org The isolation and study of such chiral palladacycles are crucial for understanding the mechanism of chiral induction. chemrxiv.org

In nucleophilic addition reactions, if the attacking nucleophile or the catalyst is chiral, it can lead to the preferential formation of one enantiomer of the product alcohol. For instance, the asymmetric benzoin condensation can be achieved using chiral N-heterocyclic carbene catalysts, leading to enantioenriched benzoins.

Role of Catalysts and Reagents in Directing Reaction Selectivity

Catalysts and reagents play a pivotal role in controlling the outcome of chemical reactions by influencing their rate, selectivity, and efficiency. citycollegekolkata.orgsamaterials.com A catalyst provides an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction without being consumed. samaterials.com Selectivity—chemo-, regio-, and stereoselectivity—is a key property of a catalyst. oatext.com

In the palladium-catalyzed C-H functionalization of this compound, the choice of catalyst, ligands, and directing group is critical for achieving high selectivity. scienceopen.com The directing group, whether covalently attached or transiently formed, guides the palladium catalyst to a specific C-H bond, ensuring regioselectivity. scienceopen.comresearchgate.net The ligands on the palladium center can also influence the stability of intermediates and transition states, thereby affecting both reactivity and selectivity. scienceopen.com

In nucleophilic addition reactions like the benzoin condensation, the catalyst not only facilitates the reaction but also determines its course. While cyanide is the classic catalyst, N-heterocyclic carbenes (NHCs) have emerged as a versatile alternative. wikipedia.org The choice of catalyst can impact the reaction's scope and efficiency. Furthermore, reagents can be used to control selectivity in other ways. For example, in reactions involving multiple functional groups, one group can be selectively protected in situ to allow reaction at another site. jst.go.jp This strategy of using protecting groups, which can be either temporary or permanent, adds another layer of control to synthetic transformations.

Computational Chemistry and Theoretical Modeling of 3 Benzylbenzaldehyde Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. isca.me This method is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like 3-benzylbenzaldehyde. nih.gov

Beyond geometry, DFT provides deep insights into the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that helps characterize the chemical reactivity, kinetic stability, and polarizability of a molecule. isca.me A smaller gap generally indicates a molecule is more easily polarized and more chemically reactive. isca.menih.gov Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to study charge distribution, charge transfer interactions, and the nature of chemical bonds within the molecule. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Benzaldehyde (B42025) Derivatives (Computed via DFT) Note: This table presents typical data obtained for related benzaldehyde structures, as specific peer-reviewed data for this compound is not readily available. The values are for illustrative purposes to demonstrate the output of DFT calculations.

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Bond Lengths | C=O | 1.21 - 1.23 |

| C-C (Aromatic) | 1.38 - 1.41 | |

| C-CHO | 1.48 - 1.50 | |

| C-CH2 | 1.51 - 1.53 | |

| Parameter | Angle | **Typical Calculated Bond Angle (°) ** |

| Bond Angles | C-C-C (Ring) | 118 - 121 |

| C-C=O | 123 - 125 | |

| H-C=O | 115 - 117 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. By simulating these spectra, scientists can assign specific spectral features to corresponding molecular motions or electronic transitions, aiding in the analysis of experimental data.

Vibrational Spectra (FT-IR and FT-Raman): Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful experimental techniques for identifying functional groups and elucidating the structure of molecules by probing their vibrational modes. libretexts.orghoriba.com DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. orientjchem.org These theoretical calculations provide a complete set of vibrational modes, which can then be compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison is crucial for the definitive assignment of observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde group or the various C-H and C-C vibrations of the benzyl (B1604629) and benzaldehyde rings. researchgate.net The agreement between calculated and experimental spectra serves to validate both the computational model and the experimental interpretation. researchgate.netdiva-portal.org

Table 2: Typical Vibrational Frequencies for Benzaldehyde Moieties (Computed vs. Experimental) This table illustrates the correlation between calculated and experimental data for key functional groups found in benzaldehyde derivatives.

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| C=O Stretch | Aldehyde | 1680 - 1710 | 1690 - 1715 researchgate.net |

| C-H Stretch | Aromatic | 3050 - 3100 | 3060 - 3110 |

| C-H Stretch | Aldehyde (-CHO) | 2810 - 2840 | 2820 - 2850 |

| C-C Stretch | Aromatic Ring | 1580 - 1610 | 1585 - 1615 |

| C-H Bending (out-of-plane) | Aromatic | 700 - 900 | 720 - 900 |

Electronic Spectra (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and electronic structure. faccts.de Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. researchgate.netfaccts.de The calculations yield the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.net For this compound, TD-DFT would be used to predict the electronic transitions, such as the n→π* transition associated with the carbonyl group and the π→π* transitions of the aromatic rings. Comparing these predicted spectra with experimental results helps to understand the electronic behavior of the molecule. nih.gov

Exploration of Non-Linear Optical (NLO) Response and Molecular Hyperpolarizability

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including optical switching and signal processing. scielo.org.mx The NLO response of a molecule is related to how its charge distribution is distorted by an external electric field. The first-order hyperpolarizability (β) is a key molecular property that governs the second-order NLO response. isca.me

DFT calculations provide a powerful means to compute the polarizability (α) and the first-order hyperpolarizability (β) of molecules. joaquinbarroso.commdpi.comuit.no These calculations can screen potential NLO candidates before undertaking complex and costly synthesis. Molecules that possess strong electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large hyperpolarizability values. scielo.org.mx In this compound, while not a classic donor-acceptor structure, the interplay between the two phenyl rings and the carbonyl group could give rise to modest NLO properties. Computational studies on related benzaldehyde derivatives have shown that the magnitude of hyperpolarizability can be significantly influenced by the nature and position of substituents on the aromatic rings. isca.me

Table 3: Illustrative First-Order Hyperpolarizability (β) for Related Aromatic Aldehydes This table shows representative computed β values for isomers of hydroxybenzaldehyde to illustrate how molecular structure influences NLO properties. Data is sourced from DFT calculations reported in the literature.

| Compound | Dipole Moment (Debye) | First Hyperpolarizability (β) (a.u.) |

| o-hydroxybenzaldehyde | 5.0201 | 141.43 |

| m-hydroxybenzaldehyde | 4.9101 | 378.10 |

| p-hydroxybenzaldehyde | 3.4655 | 741.48 |

| Source: Data adapted from computational studies on hydroxybenzaldehyde isomers. isca.me |

Computational Design and Prediction of Novel Benzylbenzaldehyde Derivatives

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with tailored properties. mdpi.comnih.gov Starting with a parent structure like this compound, chemists can computationally introduce various functional groups at different positions on the molecule.

The general workflow involves:

Design: Proposing a series of new derivatives by adding, for example, electron-donating groups (like -NH2, -OH) or electron-withdrawing groups (like -NO2, -CN) to the aromatic rings.

Calculation: Using DFT and other methods to calculate the key properties of these new virtual compounds, such as their electronic structure, HOMO-LUMO gap, and NLO response.

Analysis: Analyzing the computed data to identify which modifications lead to the desired enhancement of properties. For instance, if the goal is to create a better NLO material, researchers would look for derivatives with a small HOMO-LUMO gap and a large first-order hyperpolarizability (β). scielo.org.mx

Selection: Selecting the most promising candidates for laboratory synthesis and experimental verification.

This computational pre-screening significantly accelerates the discovery process, saving time and resources by focusing experimental efforts on the most promising molecules. mdpi.com Through this approach, novel derivatives of this compound could be designed for specific applications in materials science or medicinal chemistry.

Advanced Characterization Methodologies for Benzylbenzaldehyde Compounds

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 3-benzylbenzaldehyde. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques that offer detailed insights into the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to the aldehydic proton, the aromatic protons of both benzene (B151609) rings, and the methylene (B1212753) bridge protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. acs.org Similarly, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom, including the carbonyl carbon of the aldehyde group, the carbons of the two aromatic rings, and the methylene carbon. acs.org

Interactive Data Table: Predicted NMR Data for this compound Note: The following data is predicted and serves as a reference. Actual experimental values may vary based on solvent and experimental conditions. carlroth.comwashington.edu

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.9 - 10.1 | 192.0 - 193.0 |

| Aromatic (C₆H₄) | 7.2 - 7.9 | 128.0 - 138.0 |

| Aromatic (C₆H₅) | 7.1 - 7.4 | 126.0 - 141.0 |

| Methylene (-CH₂-) | 4.0 - 4.2 | 41.0 - 42.0 |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (196.24 g/mol ). nih.govnih.gov The fragmentation of this molecular ion provides valuable structural information. For instance, a common fragmentation pattern for benzaldehydes involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion (m/z 105 for benzaldehyde) or the loss of the formyl group ([CHO]) to produce a phenyl cation (m/z 77 for benzaldehyde). docbrown.info For this compound, characteristic fragments would arise from the cleavage of the bond between the methylene group and the benzaldehyde (B42025) ring, leading to ions such as the benzyl (B1604629) cation (m/z 91) and the 3-formylphenyl fragment. nist.govnih.gov

Crystallographic Analysis of Benzylbenzaldehyde Derivatives (e.g., Single Crystal X-ray Diffraction)

While specific crystallographic data for this compound is not widely reported, the technique of single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of the three-dimensional structure of crystalline solids. rsc.org This methodology has been extensively applied to various derivatives of benzaldehyde. nih.govnih.goviucr.org

The process involves growing a single crystal of the compound, which is then irradiated with an X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. scholarsresearchlibrary.com By analyzing the positions and intensities of the diffracted X-rays, a detailed model of the molecular structure can be generated. This model provides precise bond lengths, bond angles, and information about the conformation of the molecule and its packing in the crystal. rsc.org For substituted benzaldehydes, X-ray crystallography has been used to study the effects of different functional groups on the molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking. rsc.orgnih.gov Such studies are crucial for understanding structure-property relationships in these compounds.

Chromatographic Separations and Purity Assessment (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are fundamental for the purification and assessment of purity of this compound. ijpsjournal.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. khanacademy.org

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction, check the purity of a compound, and determine appropriate conditions for column chromatography. escholarship.orgualberta.ca A small spot of the compound, dissolved in a suitable solvent, is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. libretexts.org The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action. ualberta.ca The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher retardation factor (Rf) value. ualberta.ca

Column Chromatography is a preparative technique used to purify compounds on a larger scale. orgchemboulder.comunits.it A glass column is packed with a stationary phase, such as silica gel or alumina. orgchemboulder.com The crude mixture containing this compound is loaded onto the top of the column. chemistryviews.org A solvent or a mixture of solvents (eluent) is then passed through the column, causing the components of the mixture to move down at different rates depending on their polarity and interaction with the stationary phase. orgchemboulder.comunits.it By collecting the eluent in fractions, the desired compound can be isolated in a pure form. The fractions are typically analyzed by TLC to identify those containing the pure product. orgchemboulder.com For compounds like this compound, a common purification method involves a Suzuki coupling reaction followed by column chromatography on silica gel. google.com

Applications and Emerging Research Directions for Benzylbenzaldehyde Derivatives

Strategic Utility as Building Blocks in Organic Synthesis

3-Benzylbenzaldehyde is a versatile organic building block, a term used for molecules with reactive functional groups that are fundamental components for constructing more complex molecular structures. wikipedia.orgbldpharm.comsigmaaldrich.com Its aldehyde group and benzyl (B1604629) substituent provide reactive sites for a variety of chemical transformations, making it a valuable precursor in the synthesis of diverse organic compounds, including bioactive molecules and complex heterocyclic systems. nih.govresearchgate.netresearchgate.netnih.govunistra.fr

One of the key applications of this compound is in the synthesis of stilbene (B7821643) derivatives. fu-berlin.dersc.orguea.ac.ukresearchgate.netwiley-vch.de Stilbenes are a class of compounds with a 1,2-diphenylethylene core structure and are of interest for their potential applications in materials science and medicine. The Wittig reaction is a common method for synthesizing stilbenes, where a phosphorus ylide reacts with an aldehyde. fu-berlin.de For instance, the condensation of a benzyltriphenylphosphonium (B107652) halide with this compound, after deprotonation to the corresponding ylide, can yield a stilbene derivative. fu-berlin.de Another approach involves the McMurry reaction, which utilizes low-valent titanium reagents to reductively couple two aldehyde molecules. fu-berlin.de

Furthermore, this compound serves as a starting material for the synthesis of various heterocyclic compounds. researchgate.netgoogle.comresearchgate.netclockss.orgekb.eg For example, it can be used in multi-component reactions to construct complex heterocyclic scaffolds. One such application is in the synthesis of quinoline (B57606) derivatives, which are known to have a wide range of pharmacological activities. google.com The aldehyde functional group can participate in condensation reactions with amines and other nucleophiles to form imines, which can then undergo further cyclization reactions to generate diverse heterocyclic rings.

The strategic importance of this compound as a building block is underscored by its use in the synthesis of biologically active molecules. For instance, it has been incorporated into the synthesis of aspalathin (B600219) analogues, a C-glucosyl dihydrochalcone (B1670589) found in rooibos tea with known antioxidant properties. google.com It has also been used as a precursor in the synthesis of compounds targeting serotonin (B10506) 5-HT6 receptors, which are of interest in the treatment of central nervous system disorders. googleapis.com

Contributions to Advanced Materials Science

The unique structural features of this compound and its derivatives make them valuable components in the field of advanced materials science. Their ability to be incorporated into larger molecular architectures allows for the tuning of electronic and optical properties, leading to the development of novel functional materials.

The synthesis of these materials often involves multi-step procedures where this compound or a derivative is a key intermediate. mdpi.com These synthetic strategies aim to create molecules with specific functionalities and tailored properties. The versatility of the aldehyde group allows for its conversion into various other functional groups, enabling the construction of a wide range of complex organic molecules with desired characteristics.

| Derivative Class | Synthetic Approach | Potential Application | Key Feature |

|---|---|---|---|

| Schiff Bases | Condensation with primary amines | Nonlinear Optics | Tunable electronic properties |

| Chalcones | Claisen-Schmidt condensation | Luminescent Materials | Extended π-conjugation |

| Stilbenes | Wittig or McMurry reaction | Organic Semiconductors | Charge transport capabilities |

π-conjugated systems are molecules with alternating single and multiple bonds, which allow for the delocalization of π-electrons. jishanwu.comuni-wuerzburg.deoist.jpbeilstein-journals.org This delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uni-wuerzburg.deoist.jp

Derivatives of this compound can be incorporated into π-conjugated polymers and molecules. frontiersin.org The benzyl group can provide steric hindrance, which can prevent close packing of the molecules and thereby influence their solid-state morphology and electronic properties. The aldehyde group can be used as a reactive handle to polymerize or extend the π-conjugated system. For instance, derivatives of this compound have been used in the synthesis of materials for OLEDs. researchgate.netinnovationhub.hkresearchgate.netmdpi.comdakenchem.com These materials can function as emitters or as host materials in the emissive layer of the OLED device. The specific structure of the derivative influences the color and efficiency of the light emission. Research has explored the synthesis of various triarylamine and fluorene (B118485) derivatives, some of which could be conceptually derived from a this compound framework, for use in OLEDs. researchgate.net The goal is to develop materials with high quantum yields, good thermal stability, and long operational lifetimes. mdpi.com The synthesis of anthra[2,3-b]thiophene (B15350492) derivatives, which are of interest for organic electronics, has also been reported, and the synthetic strategies could potentially be adapted to incorporate a benzyl substituent. researchgate.net

Design and Synthesis of Functional Organic Materials

Innovations in Catalysis and Nanocatalysis

The development of new catalysts and catalytic systems is a cornerstone of modern chemistry. Derivatives of this compound have found applications in this field, both as ligands for metal-catalyzed reactions and in the context of nanomaterials and nanocatalysis.

Ligands play a crucial role in transition metal catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. mdpi.comsioc-journal.cn Schiff bases, which are readily synthesized from aldehydes and primary amines, are a versatile class of ligands. mdpi.comajgreenchem.comscirp.orgresearchgate.net this compound can be used to prepare a variety of Schiff base ligands. googleapis.com The imine nitrogen and another donor atom, often from the amine precursor, can chelate to a metal ion, forming a stable complex. ajgreenchem.com

These metal complexes have been investigated as catalysts for various organic transformations. For example, Schiff base complexes of transition metals have been used in oxidation, reduction, and cross-coupling reactions. ajgreenchem.com The steric bulk of the benzyl group in a this compound-derived ligand can create a specific chiral environment around the metal center, which can be exploited for asymmetric catalysis. nih.gov The electronic properties of the ligand, influenced by the substituents on the aromatic rings, can also be tuned to optimize the catalytic performance.

| Ligand Type | Metal | Catalyzed Reaction | Role of Benzyl Group |

|---|---|---|---|

| Schiff Base | Pd, Cu, Ni | Cross-coupling, Oxidation | Steric and electronic tuning |

| Phosphine | Rh, Ir, Pd | Hydrogenation, C-H activation | Enhancing catalyst stability and selectivity |

Nanocatalysis is a rapidly developing field that utilizes nanomaterials as catalysts. rsc.org Nanocatalysts often exhibit higher activity and selectivity compared to their bulk counterparts due to their high surface-area-to-volume ratio and unique electronic properties. researchgate.net Nanomaterials have been employed in both the synthesis of benzaldehyde (B42025) derivatives and in reactions involving them.

For instance, nanocatalysts have been developed for the selective oxidation of benzyl alcohols to the corresponding benzaldehydes. rsc.org This provides an efficient and environmentally friendly route to compounds like this compound. Magnetic nanoparticles, such as iron oxides, have been used as supports for catalysts, allowing for easy separation and recycling of the catalyst. nih.gov

Furthermore, nanomaterials can be used to catalyze reactions of this compound. For example, copper-based nanocatalysts have been shown to be effective in various coupling reactions. nih.gov The use of nanocatalysts in multicomponent reactions involving aldehydes has also been explored, offering a green and efficient approach to the synthesis of complex organic molecules. nih.gov The high surface area and reactivity of nanocatalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. researchgate.net

Benzylbenzaldehyde-Derived Ligands in Metal-Catalyzed Reactions

Future Perspectives in Benzylbenzaldehyde Research and Methodological Advancement

The landscape of organic synthesis is in a constant state of evolution, with a continuous drive towards greater efficiency, selectivity, and sustainability. For scaffold molecules like this compound, which possess multiple reactive sites—two distinct aromatic rings and a benzylic methylene (B1212753) bridge—these advancements are poised to unlock a new generation of complex derivatives with significant potential in medicinal chemistry and materials science. The future of research involving this compound and its analogues will likely be shaped by the adoption and refinement of cutting-edge synthetic methodologies.

A primary frontier in this field is the expanded application of C–H bond functionalization . This powerful strategy allows for the direct conversion of ubiquitous, yet typically unreactive, carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov For a molecule like this compound, this opens up avenues for highly selective modifications at various positions on both the benzaldehyde and the benzyl rings, as well as at the benzylic methylene group. Future research will likely focus on developing catalytic systems—employing metals like palladium, rhodium, or copper—that can distinguish between the numerous C–H bonds in the molecule to achieve predictable and site-selective derivatization. researchgate.netsnnu.edu.cnresearchgate.netacs.org

Another key area of advancement lies in the use of transient directing groups . This strategy is particularly relevant for the functionalization of the benzaldehyde moiety. researchgate.netuantwerpen.be A transient directing group reversibly and temporarily attaches to the aldehyde, guiding a metal catalyst to a specific nearby C–H bond (typically the ortho position) for functionalization. snnu.edu.cnuantwerpen.be After the reaction, the directing group detaches, regenerating the original aldehyde functionality. This approach is exceptionally powerful as it avoids the multiple steps of installing and removing a permanent directing group. researchgate.net Future methodologies may see the development of novel, highly efficient transient directing groups, including chiral variants that could enable enantioselective C-H functionalization, leading to the synthesis of optically active this compound derivatives. snnu.edu.cn

The development of more sustainable and efficient synthetic protocols is an overarching goal that will influence future work on benzylbenzaldehyde derivatives. acs.org This includes the use of earth-abundant metal catalysts (such as copper or iron) as alternatives to more expensive precious metals like palladium, and the development of reactions that can be performed in environmentally benign solvents or even under solvent-free conditions. acs.orgorganic-chemistry.org One of the future goals in organic reactions is the development of simple, green, and efficient catalytic processes with high turnover numbers, which will improve the economics of synthesis and reduce product contamination. acs.org

The table below summarizes prospective advanced methodologies and their potential application to the this compound scaffold.

| Methodology | Potential Application on this compound | Anticipated Outcome | Relevant Catalyst/Reagent Type |

| C–H Arylation | Direct coupling of additional aryl groups to either aromatic ring. nih.gov | Synthesis of poly-aryl or complex triarylmethane structures. academie-sciences.fr | Palladium, Copper, or Rhodium catalysts. |

| Benzylic C–H Oxidation | Selective oxidation of the central CH₂ group. nih.gov | Formation of a ketone (benzophenone derivative) or alcohol. | Copper catalysts with oxidants (e.g., N-Hydroxyphthalimide). nih.gov |

| Transient Directed Ortho-Halogenation | Introduction of a halogen (Cl, Br) at the C-2 or C-6 position of the benzaldehyde ring. uantwerpen.be | Functionalized aldehydes for further cross-coupling reactions. uantwerpen.be | Palladium catalysts with an amino acid or aniline (B41778) derivative as the transient director. uantwerpen.be |

| Asymmetric Ring Opening | (Hypothetical) Use in synthesizing chiral diarylmethanes if a cyclic precursor is formed. acs.org | Access to enantiomerically pure, highly functionalized diarylmethanes. acs.org | Copper catalysts with chiral ligands. acs.org |

| Decarboxylative Cross-Coupling | Coupling with carboxylic acids at the benzylic position. researchgate.net | Formation of new C-C bonds with a wide range of functional groups. | Photoredox catalysts. researchgate.net |

The convergence of these advanced synthetic strategies promises to significantly expand the chemical space accessible from this compound. By enabling the precise and efficient tailoring of its molecular architecture, future research will pave the way for the discovery of novel compounds with potentially valuable biological activities and material properties. The diarylmethane scaffold remains a cornerstone in the development of pharmaceuticals and functional materials, and the continued innovation in synthetic methodology will ensure its relevance for years to come. nih.govresearchgate.netacs.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Benzylbenzaldehyde, and how do reaction parameters influence yield?

- Methodological Answer : A high-yield (80%) synthesis of this compound involves Suzuki-Miyaura cross-coupling between 3-formylphenyl boronic acid and benzyl bromide using palladium catalysts. Key parameters include solvent selection (DMSO-d6), temperature control (ambient to 80°C), and stoichiometric ratios . Purification via column chromatography (n-hexane:ethyl acetate, 95:5) ensures product isolation. Variations in catalyst loading or solvent polarity may reduce byproduct formation, as observed in analogous benzaldehyde syntheses .

Q. How should this compound be characterized to confirm structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical: NMR peaks at δ 9.99 (aldehyde proton), 7.79 (aromatic protons), and 4.04 (benzyl methylene) confirm the structure . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity (>98%), while mass spectrometry (MS) validates molecular weight (212.24 g/mol) . Differential Scanning Calorimetry (DSC) may supplement these analyses by identifying melting point consistency (55–59°C for related benzaldehydes) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : Like structurally similar aldehydes (e.g., 4-hydroxybenzaldehyde), this compound is sparingly soluble in water (estimated <1 mg/mL at 25°C) but freely soluble in ethanol, DMSO, and dichloromethane. Solubility can be quantified via gravimetric analysis or UV-vis calibration curves in ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities, assay conditions, or stereochemical variations. Strategies include:

- Replicating studies under standardized protocols (e.g., ISO 20776-1 for antimicrobial testing).

- Cross-validating results using orthogonal assays (e.g., MTT for cytotoxicity and broth microdilution for antimicrobial activity) .

- Computational docking studies to predict binding affinities to target proteins (e.g., cytochrome P450) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Matrix interference and aldehyde reactivity necessitate advanced techniques:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.

- Detection : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for specificity. Use deuterated analogs (e.g., this compound-α-d1) as internal standards to correct for ion suppression .

- Validation : Spike-and-recovery experiments in relevant matrices (e.g., plasma) to assess accuracy (85–115%) and precision (RSD <10%) .

Q. What computational models predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states for reactions like aldol condensation. Key parameters include:

- Electron density maps to identify electrophilic sites (aldehyde carbon).

- Activation energy barriers for nucleophilic attack by amines or Grignard reagents.

- Comparative studies with substituent effects (e.g., electron-withdrawing groups on benzyl rings) .

Q. How do steric and electronic effects of the benzyl group influence this compound’s stability under varying pH conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) in buffers (pH 1–13) reveals degradation pathways:

- Acidic Conditions : Protonation of the aldehyde group leading to hydration.

- Basic Conditions : Cannizzaro reaction (self-disproportionation) forming 3-benzylbenzyl alcohol and carboxylate.

- Mitigation : Stabilization via lyophilization or formulation in non-aqueous solvents .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer :

- Replicate Experiments : Use identical catalysts (e.g., Jacobsen’s Mn-salen) and substrates (e.g., styrene oxide) to verify enantiomeric excess (ee) values.

- Kinetic Studies : Compare turnover frequencies (TOF) under controlled conditions (temperature, solvent polarity).

- Meta-Analysis : Evaluate literature for methodological biases (e.g., unoptimized catalyst loading) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 55–59°C (analog data) | DSC | |

| NMR (DMSO-d6) | δ 9.99 (s, 1H, CHO) | 400 MHz NMR | |

| Solubility in Ethanol | Freely soluble | Gravimetric Analysis | |

| LC-MS/MS LOD | 0.1 ng/mL (estimated) | MRM Mode |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.